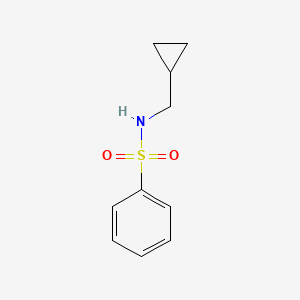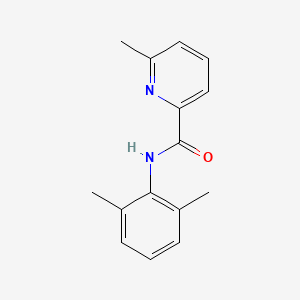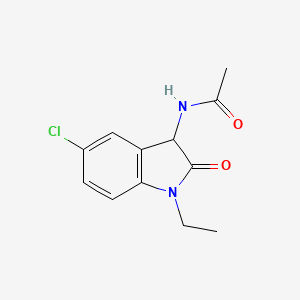
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide, also known as ML277, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of selective activators of KCNQ1/KCNE1 (Kv7.1/KCNE1) potassium channels, which play a crucial role in regulating cardiac repolarization.
Mechanism of Action
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide selectively activates KCNQ1/KCNE1 potassium channels, which are responsible for regulating cardiac repolarization. This activation leads to the shortening of the action potential duration in cardiac cells, which is beneficial in treating long QT syndrome. Additionally, the activation of these channels has been shown to reduce the excitability of neurons, which can be beneficial in treating epilepsy.
Biochemical and Physiological Effects
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to be highly selective for KCNQ1/KCNE1 channels and does not affect other potassium channels. N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has also been shown to be highly potent, with an EC50 value of 0.42 μM. In terms of physiological effects, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to shorten the action potential duration in cardiac cells, reduce the excitability of neurons, and increase insulin secretion in pancreatic beta cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide is its high selectivity and potency for KCNQ1/KCNE1 channels. This makes it an ideal tool for studying the physiological and pathophysiological roles of these channels. Additionally, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to be effective in both in vitro and in vivo experiments, which further increases its utility in research. However, one of the limitations of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide is its relatively short half-life, which can make it challenging to use in long-term experiments.
Future Directions
There are several future directions for research on N-(2-piperidin-1-ylphenyl)furan-3-carboxamide. One area of research is to further elucidate its mechanism of action and the physiological and pathophysiological roles of KCNQ1/KCNE1 channels. Another area of research is to explore its potential therapeutic applications in other diseases, such as diabetes, obesity, and cancer. Additionally, there is a need to develop more stable analogs of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide that can be used in long-term experiments. Finally, there is a need to develop more efficient synthesis methods for N-(2-piperidin-1-ylphenyl)furan-3-carboxamide to increase its availability for research.
Synthesis Methods
The synthesis of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with piperidine to form 1-(4-fluorophenyl)-2-(piperidin-1-yl)ethanone. This intermediate is then reacted with furan-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-piperidin-1-ylphenyl)furan-3-carboxamide.
Scientific Research Applications
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in treating long QT syndrome, a cardiac disorder characterized by an abnormal prolongation of the QT interval. N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has also been found to have anti-convulsant properties and can be used in the treatment of epilepsy. Furthermore, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to have potential applications in the treatment of diabetes, obesity, and cancer.
properties
IUPAC Name |
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-11-20-12-13)17-14-6-2-3-7-15(14)18-9-4-1-5-10-18/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFLVIPVLQFXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)


![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)